

Application Notes and Protocols for Primary AML Patient Cell Assays with ARM165

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ARM165 is a novel heterobifunctional molecule designed as a proteolysis-targeting chimera (PROTAC) to specifically degrade the p110y catalytic subunit (PIK3CG) of phosphoinositide 3-kinase (PI3K). In acute myeloid leukemia (AML), the PI3Ky/AKT signaling pathway is frequently hyperactivated and plays a crucial role in promoting leukemic cell survival and proliferation.

ARM165 offers a promising therapeutic strategy by not just inhibiting, but actively removing PIK3CG, leading to a sustained blockade of downstream AKT signaling. These application notes provide detailed protocols for assessing the efficacy of ARM165 in primary AML patient cells.

Mechanism of Action

ARM165 is a PROTAC that consists of a ligand for PIK3CG, a linker, and a ligand for an E3 ubiquitin ligase. This tripartite structure enables the recruitment of the E3 ligase to PIK3CG, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of PIK3CG effectively shuts down the PI3Ky-mediated signaling cascade, culminating in the inhibition of AKT phosphorylation and the induction of apoptosis in AML cells.[1][2]

Data Presentation



The following tables summarize the expected quantitative data from various assays performed on primary AML patient cells treated with **ARM165**. It is important to note that specific values will vary depending on the individual patient sample and its unique genetic and molecular characteristics.

Table 1: In Vitro Cytotoxicity of ARM165 in Primary AML Patient Cells

Patient Sample ID	AML Subtype	IC50 (μM) of ARM165		
AML-001	M2	< 1		
AML-002	M4	< 1		
AML-003	M5	<1		
(additional patient data)				

Note: The IC50 value for **ARM165** in AML cells is reported to be less than 1 μ M.[2] Specific values for individual primary samples should be determined experimentally.

Table 2: Effect of ARM165 on Colony Formation of Primary AML Progenitor Cells

Patient Sample ID	Treatment	Number of Colonies (Mean ± SD)	Percentage Inhibition (%)
AML-001	Vehicle Control	150 ± 12	0
AML-001	ARM165 (1 μM)	30 ± 5	80
AML-002	Vehicle Control	125 ± 10	0
AML-002	ARM165 (1 μM)	25 ± 4	80
(additional patient data)			

Table 3: Combination Effect of ARM165 and Venetoclax on Primary AML Cell Viability



Patient Sample ID	Treatment	Percentage of Viable Cells (Mean ± SD)
AML-001	Vehicle Control	95 ± 4
AML-001	ARM165 (0.5 μM)	60 ± 6
AML-001	Venetoclax (10 nM)	70 ± 5
AML-001	ARM165 (0.5 μM) + Venetoclax (10 nM)	25 ± 3
(additional patient data)		

Note: **ARM165** has been shown to potentiate the anti-leukemic effects of venetoclax in primary patient cells.[1]

Experimental ProtocolsPreparation and Culture of Primary AML Cells

Materials:

- Ficoll-Paque PLUS
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate Buffered Saline (PBS)

Protocol:

- Isolate mononuclear cells (MNCs) from fresh bone marrow or peripheral blood samples of AML patients by Ficoll-Paque density gradient centrifugation.
- Wash the isolated MNCs twice with PBS.



- Resuspend the cells in RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.
- Culture the cells at a density of 1 x 10⁶ cells/mL in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTS Assay)

Materials:

- Primary AML cells
- ARM165 (stock solution in DMSO)
- 96-well plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Protocol:

- Seed primary AML cells in a 96-well plate at a density of 2 x 10 4 cells/well in 100 μ L of culture medium.
- Prepare serial dilutions of ARM165 in culture medium.
- Add 100 μL of the ARM165 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Add 20 μL of MTS reagent to each well.
- Incubate for 2-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.



Colony-Forming Cell (CFC) Assay

Materials:

- Primary AML cells
- ARM165
- MethoCult™ medium (e.g., H4434 Classic)
- 35 mm culture dishes

Protocol:

- Treat primary AML cells with ARM165 (e.g., at its IC50 concentration) or vehicle control for 24 hours.
- Wash the cells to remove the compound.
- Resuspend the cells in Iscove's MDM with 2% FBS.
- Mix 3 x 10⁴ cells with 3 mL of MethoCult[™] medium.
- Plate the cell suspension in duplicate in 35 mm culture dishes.
- Incubate the dishes for 14 days at 37°C in a 5% CO2 incubator.
- Count the number of colonies (aggregates of ≥40 cells) under an inverted microscope.
- Calculate the percentage of colony inhibition compared to the vehicle control.

Western Blotting for PI3K/Akt Signaling Pathway Analysis

Materials:

- Primary AML cells
- ARM165



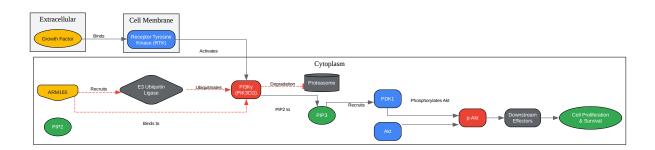
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-PIK3CG, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescence detection reagent

Protocol:

- Treat primary AML cells with ARM165 (e.g., 1 μM) for various time points (e.g., 0, 6, 12, 24 hours).
- Lyse the cells and quantify the protein concentration using the BCA assay.
- Separate equal amounts of protein (20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescence reagent and an imaging system.
- Quantify band intensities and normalize the levels of PIK3CG and p-Akt to total Akt and the loading control.

Visualizations

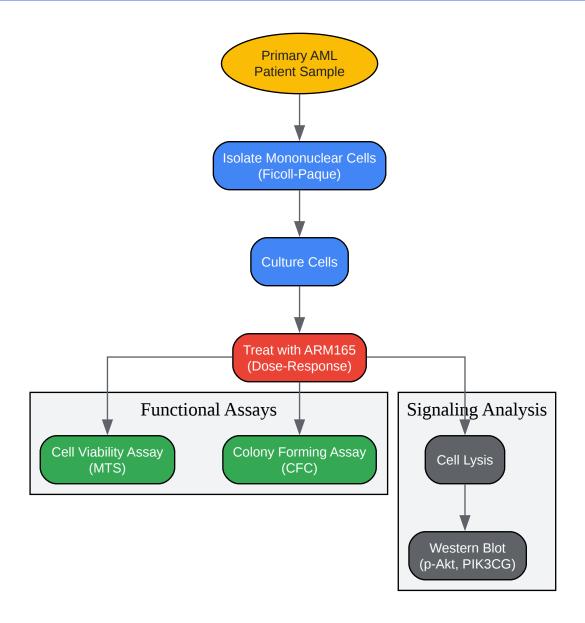




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Caption: Mechanism of action of **ARM165** in AML cells.

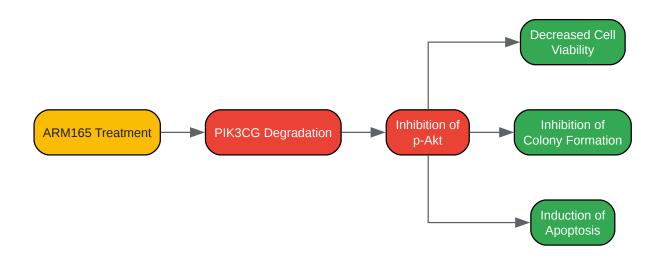




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Caption: Experimental workflow for evaluating ARM165.





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Caption: Logical flow of ARM165's cellular effects.

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References

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